molecular formula C18H18ClN3O3 B1663349 Filastatin CAS No. 431996-53-1

Filastatin

Cat. No. B1663349
M. Wt: 359.8 g/mol
InChI Key: PNECWWUOUHGWQG-UHFFFAOYSA-N
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Description

Filastatin is a long-lasting inhibitor of Candida albicans filamentation . It inhibits adhesion by multiple pathogenic Candida species with an IC50 of 3 μM in the GFP-based adhesion assay .


Synthesis Analysis

Filastatin has been applied on various biomaterials, specifically bioactive glass (cochlear implants, subcutaneous drug delivery devices and prosthetics); silicone (catheters and other implanted devices) and dental resin (dentures and dental implants) .


Molecular Structure Analysis

More systematic structure–activity relationship studies are underway to better understand the complex pharmacophore of filastatin and explore its molecular target(s) .


Chemical Reactions Analysis

Filastatin acts downstream of multiple signaling pathways . It has been shown to inhibit the yeast-to-hyphal morphological transition, induction of the hyphal-specific HWP1 promoter, biofilm formation on silicone elastomers .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medical Mycology .

Summary of the Application

Filastatin has been identified as a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis . It inhibits the adhesion of C. albicans to polystyrene and to cultured human epithelial cells .

Methods of Application

The application of Filastatin in this context involves high-throughput phenotypic screening of small molecules . A deletion mutant library was used to determine the functional pathway of Filastatin .

Results or Outcomes

Filastatin was found to inhibit the yeast-to-hyphal morphological transition, induction of the hyphal-specific HWP1 promoter, biofilm formation on silicone elastomers, and pathogenesis in a nematode infection model . It also alters fungal morphology in a mouse mucosal infection assay .

Disruption of Iron Metabolism Pathway

Specific Scientific Field

This application is related to Biochemistry .

Summary of the Application

Filastatin may play a role in disrupting the iron metabolism pathway, particularly through genes regulated through Hap43 and Rim101 .

Methods of Application

A high-throughput screening assay was performed using a deletion mutant library to determine the functional pathway of Filastatin .

Results or Outcomes

The results indicate that Filastatin may disrupt the iron metabolism pathway in Candida albicans .

Safety And Hazards

Filastatin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Future studies will focus on better methods to tether Filastatin to biomaterials . The results involving bioactive glass surfaces and plastics confirmed the efficacy of Filastatin as a potent anti-adhesion molecule for C. albicans in concentrations as low as 12.5 µM while in co-incubation .

properties

IUPAC Name

(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNECWWUOUHGWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filastatin

CAS RN

431996-53-1
Record name 431996-53-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
A Fazly, C Jain, AC Dehner, L Issi… - Proceedings of the …, 2013 - National Acad Sciences
… Based on its strong inhibition of filamentation, we term this compound filastatin, and we show that it blocks filamentation induced by some but not all external signals. In sum, our …
Number of citations: 109 www.pnas.org
D Vargas-Blanco, A Lynn, J Rosch, R Noreldin… - Annals of clinical …, 2017 - Springer
… Acrylic dental coupons and PDMS treated with Filastatin; and PDMS coupons including Filastatin were only incubated with 1.5 mL of C. albicans (0.3 OD 600 ). The coupons were …
Number of citations: 40 link.springer.com
Z Lipsky, B Pierce - 2016 - core.ac.uk
… was developed by incorporating Filastatin into silicone catheters. Filastatin was shown to … to utilize Filastatin in order to inhibit C. albicans from adhering to silicone urinary catheters. …
Number of citations: 5 core.ac.uk
DJ Cabral, MJ Boyd - 2014 - core.ac.uk
… A recently discovered small molecule called filastatin shows some promise as an inhibitor of … in order to determine the functional pathway of filastatin. Results indicate that our drug may …
Number of citations: 0 core.ac.uk
KJ Kacoyannakis - 2015 - core.ac.uk
… Filastatin is a small molecule that exhibits inhibitory properties when applied to … to Filastatin were examined to identify any effects on microbial formation. Results indicated that Filastatin …
Number of citations: 2 core.ac.uk
R Noreldin - digital.wpi.edu
Emergence of antimicrobial resistant microbes is a serious public health threat. Infections from resistant microbes are common primarily because of over use or improper use of …
Number of citations: 0 digital.wpi.edu
CG Harwood - 2013 - core.ac.uk
… In our study, two screens were performed to identify the target of Filastatin. Because there is … in Candida albicans, to identify potential Filastatin targets. The iron-uptake pathway was …
Number of citations: 1 core.ac.uk
T Vila, JA Romo, CG Pierce, SF McHardy, SP Saville… - Virulence, 2017 - Taylor & Francis
… Citation 64 Filastatin blocks the transcriptional induction of the hyphal-specific HWP1 … that filastatin acts downstream of multiple (but not all) signaling pathways; in particular filastatin …
Number of citations: 159 www.tandfonline.com
N Vera-González, A Shukla - Frontiers in Microbiology, 2020 - frontiersin.org
… of filastatin can inhibit Candida attachment to these materials. Adsorption of filastatin on … By incorporating filastatin into the silicone matrix during polymerization a 6.5-fold reduction …
Number of citations: 40 www.frontiersin.org
JA Romo - 2018 - search.proquest.com
… “filastatin” (Figure 1.5A) based on its strong and long-lasting inhibition of filamentation [64]. Filastatin … filastatin acts downstream of multiple (but not all) signaling pathways; in particular …
Number of citations: 0 search.proquest.com

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